molecular formula C9H4F3NO2 B13108487 2-Cyano-5-(trifluoromethyl)benzoic acid

2-Cyano-5-(trifluoromethyl)benzoic acid

Cat. No.: B13108487
M. Wt: 215.13 g/mol
InChI Key: HHLOYYAJPWMHOF-UHFFFAOYSA-N
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Description

2-Cyano-5-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative featuring a cyano (-CN) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring.

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

2-cyano-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-5(4-13)7(3-6)8(14)15/h1-3H,(H,14,15)

InChI Key

HHLOYYAJPWMHOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-(trifluoromethyl)benzoic acid typically involves the introduction of the cyano and trifluoromethyl groups onto a benzoic acid derivative. One common method is the nitrile synthesis, where a suitable precursor undergoes a reaction with cyanide sources under controlled conditions. Another approach involves the trifluoromethylation of a cyano-substituted benzoic acid using reagents like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods: Industrial production often employs scalable methods such as catalytic trifluoromethylation and cyanation reactions. These processes are optimized for high yield and purity, utilizing robust catalysts and efficient reaction conditions to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

    Substitution: Derivatives with modified functional groups.

    Reduction: Amines or other reduced forms.

    Oxidation: Oxidized benzoic acid derivatives.

Scientific Research Applications

2-Cyano-5-(trifluoromethyl)benzoic acid is utilized in various fields:

    Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: The cyano group in this compound is a stronger electron-withdrawing group compared to chloro (-Cl) or fluoro (-F) substituents. This likely increases the acidity of the carboxylic acid group relative to its analogs, enhancing its reactivity in coupling reactions .

However, the polar cyano group may offset this effect, leading to intermediate solubility in polar aprotic solvents like DMSO .

Synthetic Utility: While 2-Chloro-5-(trifluoromethyl)benzoic acid is restricted to R&D applications , the cyano analog could serve as a precursor for amide or heterocycle formation in drug discovery.

Safety Considerations: Analogous compounds (e.g., 2-Fluoro-5-(trifluoromethyl)benzoic acid) exhibit warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) . The cyano group may introduce additional toxicity risks, such as metabolic release of cyanide, though specific data are lacking.

Biological Activity

2-Cyano-5-(trifluoromethyl)benzoic acid (CTB) is an aromatic compound notable for its unique chemical structure, which includes a cyano group and a trifluoromethyl group attached to a benzoic acid framework. This compound has gained attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of CTB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H6F3N O2
  • Molecular Weight : Approximately 215.13 g/mol

The arrangement of the cyano and trifluoromethyl groups significantly influences the compound's reactivity and interaction with biological systems. The trifluoromethyl group is known for enhancing lipophilicity, which can affect membrane permeability and bioavailability.

Antimicrobial Properties

Recent studies have indicated that CTB exhibits antimicrobial activity against certain bacterial strains. For instance, research demonstrated that derivatives of CTB could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents.

Enzyme Inhibition

CTB has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. It has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This inhibition could make CTB a candidate for anti-inflammatory drug development .

The mechanisms underlying the biological activities of CTB are multifaceted:

  • Interaction with Enzymes : CTB may bind to the active sites of target enzymes, altering their activity and leading to decreased production of inflammatory mediators.
  • Membrane Permeability : The trifluoromethyl group enhances the lipophilicity of CTB, potentially facilitating its passage through lipid membranes and increasing cellular uptake.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that CTB may influence ROS levels within cells, contributing to its antimicrobial effects .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of CTB against various pathogens. The results indicated that CTB exhibited significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL. The study concluded that modifications to the CTB structure could enhance its antimicrobial potency further.

Case Study 2: Anti-Inflammatory Activity

In a preclinical trial assessing anti-inflammatory properties, CTB was administered to animal models with induced inflammation. The results showed a marked reduction in inflammatory markers compared to controls, supporting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of CTB better, it is helpful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-Cyano-2-(trifluoromethyl)benzoic acidCyano at position 4, trifluoromethyl at position 2Different enzyme inhibition profile
3-Cyano-4-(trifluoromethyl)benzoic acidCyano at position 3, trifluoromethyl at position 4Variations in reactivity patterns
5-Amino-2-(trifluoromethyl)benzoic acidAmino group at position 5Enhanced solubility and reactivity
4-Nitro-2-(trifluoromethyl)benzoic acidNitro group at position 4Known for distinct electronic properties

This table illustrates how modifications in functional groups can lead to significant changes in biological behavior and potential applications.

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